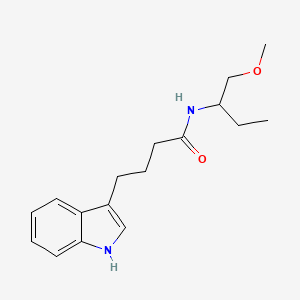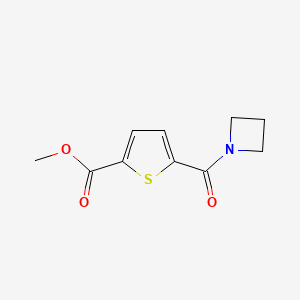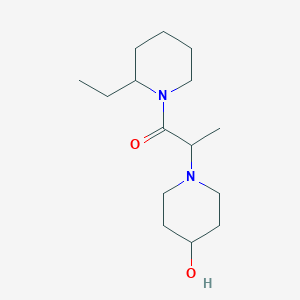![molecular formula C18H22N2O3 B7564726 1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B7564726.png)
1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (RIMA) that is used to treat depression and anxiety disorders. Moclobemide is a unique antidepressant that is structurally different from other antidepressants and has a favorable side effect profile.
Mecanismo De Acción
1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme that breaks down monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, 1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one increases the levels of these neurotransmitters in the brain, which are associated with improved mood and reduced anxiety.
Biochemical and Physiological Effects:
1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting the growth and survival of neurons. 1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one has a favorable side effect profile compared to other antidepressants, with fewer anticholinergic and cardiovascular side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one is a useful tool for studying the role of monoamine neurotransmitters in the brain and their effects on behavior. It can be used to investigate the neurochemical and behavioral effects of increasing monoamine neurotransmitter levels in animal models. However, 1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one has limitations in terms of its selectivity for MAO-A, as it also inhibits MAO-B at higher doses. This can complicate the interpretation of results in studies investigating the role of MAO-A specifically.
Direcciones Futuras
Future research on 1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one could focus on its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It could also investigate the role of 1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one in modulating neuroplasticity and synaptic plasticity in the brain. Additionally, future studies could investigate the potential use of 1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one in combination with other antidepressants to improve treatment outcomes.
In conclusion, 1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one is a unique antidepressant with a favorable side effect profile that has been extensively studied for its antidepressant and anxiolytic effects. It has a selective and reversible mechanism of action as a monoamine oxidase A inhibitor, which increases the levels of monoamine neurotransmitters in the brain. 1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one has potential for future research in various areas, including neuroprotection, neuroplasticity, and combination therapy.
Métodos De Síntesis
1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one is synthesized by reacting 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide with 3-(dimethylamino)propylamine, followed by cyclization with 2,5-dimethoxytetrahydrofuran. The resulting product is then treated with sodium borohydride to reduce the imine group to an amine.
Aplicaciones Científicas De Investigación
1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one has been extensively studied in preclinical and clinical studies for its antidepressant and anxiolytic effects. It has been shown to be effective in the treatment of major depressive disorder, social anxiety disorder, and panic disorder. 1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-[3-[(7-methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13-5-6-15-14(11-18(22)23-16(15)10-13)12-19-7-3-9-20-8-2-4-17(20)21/h5-6,10-11,19H,2-4,7-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIQVFRMQZAHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CNCCCN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B7564645.png)





![4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamide](/img/structure/B7564698.png)

![N-(2,3-dimethyl-5-sulfamoylphenyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7564714.png)

![3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7564720.png)

![6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564728.png)
![N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7564735.png)